Piperacillin vs. Ticarcillin: Superior In Vitro Activity Against Pseudomonas aeruginosa
In a head-to-head comparison against 102 clinical isolates of Pseudomonas aeruginosa, piperacillin demonstrated a substantially higher susceptibility rate than ticarcillin. Specifically, 85.2% of isolates were susceptible to piperacillin compared to only 58.8% susceptible to ticarcillin [1]. This difference in activity is further supported by cross-study comparable data showing that 95% of P. aeruginosa strains were susceptible to piperacillin, whereas ticarcillin demonstrated susceptibility against only 90% of strains in another large isolate set [2]. Furthermore, piperacillin was active against half of the azlocillin-resistant P. aeruginosa strains, indicating a broader anti-pseudomonal coverage than some class analogs [2].
| Evidence Dimension | In vitro susceptibility of Pseudomonas aeruginosa clinical isolates |
|---|---|
| Target Compound Data | 85.2% susceptible |
| Comparator Or Baseline | Ticarcillin: 58.8% susceptible |
| Quantified Difference | 26.4 percentage points higher susceptibility |
| Conditions | In vitro testing against 102 clinical isolates of Pseudomonas aeruginosa; MIC and MBC determined. |
Why This Matters
This higher susceptibility rate against a key nosocomial pathogen is a primary differentiator for selecting piperacillin over ticarcillin in assays and models targeting P. aeruginosa.
- [1] Stratton CW, et al. Comparison of bactericidal activity of selected β-lactam antimicrobials against Pseudomonas aeruginosa. J Antimicrob Chemother. 1988;22(6):849-855. doi: 10.1093/jac/22.6.849. View Source
- [2] Machka K, Dickert H, Braveny I. In vitro activity of piperacillin compared with that of ampicillin, ticarcillin, azlocillin, and mezlocillin. Arzneimittelforschung. 1980;30(2):304-7. PMID: 6445735. View Source
